molecular formula C14H17ClN2O6S B3071783 ((2S,4R)-4-(3-chloropropyl)-5-oxopyrrolidin-2-yl)methyl 4-nitrobenzenesulfonate CAS No. 1013937-94-4

((2S,4R)-4-(3-chloropropyl)-5-oxopyrrolidin-2-yl)methyl 4-nitrobenzenesulfonate

Cat. No. B3071783
CAS RN: 1013937-94-4
M. Wt: 376.8 g/mol
InChI Key: GFNCXDHRLIPZPJ-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2S,4R)-4-(3-chloropropyl)-5-oxopyrrolidin-2-yl)methyl 4-nitrobenzenesulfonate is a chemical compound that has gained significant attention in scientific research. This compound is commonly used in the synthesis of various drugs and has shown promising results in the treatment of various diseases.

Scientific Research Applications

Pharmacological Applications

Compounds with structures similar to “((2S,4R)-4-(3-chloropropyl)-5-oxopyrrolidin-2-yl)methyl 4-nitrobenzenesulfonate” have been explored for their potential in treating various medical conditions. For instance, derivatives of 4-nitrobenzenesulfonamide have shown analgesic and tranquilizer activities in preclinical studies, indicating their potential for therapy in pain syndromes with an increased tranquilizer readiness (Zlenko, Palchikov, & Rybalko, 2012). Such findings underscore the therapeutic promise of nitrobenzenesulfonate derivatives in pharmacology.

Toxicological Studies

Research into the toxicological aspects of related compounds, such as arylamines and nitroarenes, is crucial for understanding the genotoxic potential of these chemicals. Studies have focused on the formation of DNA adducts as a key step in chemical carcinogenesis, with in vitro and in vivo experiments revealing how activated N-hydroxyarylamines interact with DNA (Jones & Sabbioni, 2003). Such research is vital for assessing the carcinogenic risks associated with exposure to these compounds.

Chemical Biology and Drug Development

The chemical biology of nitrobenzenesulfonate derivatives and their interactions with biological systems is an area of active research. Studies on novel 4-thiazolidinone derivatives as agonists of benzodiazepine receptors, for example, have shown considerable anticonvulsant activity, highlighting the role of the 4-thiazolidinone ring as an anticonvulsant pharmacophore (Faizi et al., 2017). Such findings contribute to the development of new therapeutic agents targeting specific receptors in the nervous system.

properties

IUPAC Name

[(2S,4R)-4-(3-chloropropyl)-5-oxopyrrolidin-2-yl]methyl 4-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O6S/c15-7-1-2-10-8-11(16-14(10)18)9-23-24(21,22)13-5-3-12(4-6-13)17(19)20/h3-6,10-11H,1-2,7-9H2,(H,16,18)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNCXDHRLIPZPJ-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)N[C@@H]1COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2S,4R)-4-(3-chloropropyl)-5-oxopyrrolidin-2-yl)methyl 4-nitrobenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((2S,4R)-4-(3-chloropropyl)-5-oxopyrrolidin-2-yl)methyl 4-nitrobenzenesulfonate
Reactant of Route 2
Reactant of Route 2
((2S,4R)-4-(3-chloropropyl)-5-oxopyrrolidin-2-yl)methyl 4-nitrobenzenesulfonate
Reactant of Route 3
Reactant of Route 3
((2S,4R)-4-(3-chloropropyl)-5-oxopyrrolidin-2-yl)methyl 4-nitrobenzenesulfonate
Reactant of Route 4
Reactant of Route 4
((2S,4R)-4-(3-chloropropyl)-5-oxopyrrolidin-2-yl)methyl 4-nitrobenzenesulfonate
Reactant of Route 5
Reactant of Route 5
((2S,4R)-4-(3-chloropropyl)-5-oxopyrrolidin-2-yl)methyl 4-nitrobenzenesulfonate
Reactant of Route 6
((2S,4R)-4-(3-chloropropyl)-5-oxopyrrolidin-2-yl)methyl 4-nitrobenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.